(S,S)-Tartrate

Description

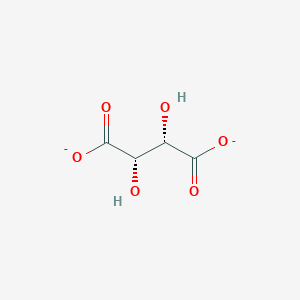

Structure

3D Structure

Properties

Molecular Formula |

C4H4O6-2 |

|---|---|

Molecular Weight |

148.07 g/mol |

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2-/m0/s1 |

InChI Key |

FEWJPZIEWOKRBE-LWMBPPNESA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O |

Isomeric SMILES |

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O |

Origin of Product |

United States |

Stereochemical Characterization and Principles of S,s Tartrate

Absolute Configuration and Diastereomeric Relationships of Tartaric Acid Isomers

Tartaric acid (2,3-dihydroxybutanedioic acid) possesses two chiral centers at carbons C2 and C3. libretexts.orgquora.com This structural feature gives rise to multiple stereoisomers. Theoretically, a molecule with 'n' chiral centers can have up to 2^n stereoisomers; for tartaric acid, this would suggest four possible stereoisomers. quora.commasterorganicchemistry.com However, due to the identical substituents on both chiral centers, only three distinct stereoisomers exist. libretexts.orgquora.com

The isomers are:

(2R,3R)-Tartaric Acid: Also known as L-(+)-tartaric acid, this is the naturally occurring and most common form. wikipedia.orglibretexts.org It is dextrorotatory, meaning it rotates plane-polarized light to the right. ontosight.ai

(2S,3S)-Tartaric Acid: Also known as D-(-)-tartaric acid, this is the enantiomer, or non-superimposable mirror image, of the (2R,3R) form. wikipedia.orgmasterorganicchemistry.com It is levorotatory, rotating plane-polarized light to the left by an equal magnitude to its enantiomer. libretexts.orgontosight.ai

meso-Tartaric Acid: This isomer has the configurations (2R,3S) or (2S,3R). wikipedia.orgmasterorganicchemistry.com These two designations describe the same single molecule because it possesses an internal plane of symmetry, making it achiral and optically inactive. libretexts.orgmasterorganicchemistry.com

The relationship between these isomers is crucial. (2S,3S)-Tartaric acid and (2R,3R)-tartaric acid are enantiomers. libretexts.orglibretexts.org They share identical physical properties such as melting point and solubility, differing only in the direction they rotate plane-polarized light. libretexts.orglibretexts.org In contrast, the relationship between (2S,3S)-tartaric acid and meso-tartaric acid is diastereomeric. masterorganicchemistry.comlibretexts.org Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orglibretexts.org Consequently, they have different physical properties, including melting points and solubilities. masterorganicchemistry.comlibretexts.org A racemic mixture is a 1:1 mixture of the (2R,3R) and (2S,3S) enantiomers and is optically inactive due to external compensation. researchgate.net

| Isomer Name | IUPAC Name | Absolute Configuration | Optical Activity ([α]D) | Melting Point (°C) | Relationship to (S,S)-Tartrate |

| D-(-)-Tartaric Acid | (2S,3S)-2,3-Dihydroxybutanedioic acid | (S,S) | –13º libretexts.org | ~170-172 libretexts.orglibretexts.org | Identical |

| L-(+)-Tartaric Acid | (2R,3R)-2,3-Dihydroxybutanedioic acid | (R,R) | +13º libretexts.org | ~170-172 libretexts.orglibretexts.org | Enantiomer |

| meso-Tartaric Acid | (2R,3S)-2,3-Dihydroxybutanedioic acid | (R,S) | 0º libretexts.org | ~140-145 libretexts.orglibretexts.org | Diastereomer |

Conformational Analysis of this compound in Varied Environments

The biological and chemical activity of this compound is not only defined by its absolute configuration but also by its conformational flexibility. The tartrate molecule can adopt different spatial arrangements, or conformations, due to rotation around its central C2-C3 single bond.

In the solid state and in solution, the carbon skeleton of the tartrate anion predominantly adopts an extended, antiperiplanar (or trans) conformation. researchgate.netmdpi.com This conformation is characterized by a torsion angle around the central C-C bond of nearly 180°. However, other conformations, such as the gauche form, are also possible. csic.es The specific conformation adopted is highly dependent on the surrounding environment, including the presence of counterions, the solvent, and the state (solid vs. solution).

Solid State: X-ray crystallography studies on various tartrate salts reveal the influence of intermolecular forces. In the crystal structure of brimonidine (B1667796) hydrogen tartrate, the tartrate anions are linked into layers through extensive O-H···O and O-H···N hydrogen bonds. cambridge.org Similarly, in [1-(N,N-dimethylammonium)ethyl]ferrocene tartrate dihydrate, tartrate ions are connected via water molecules through hydrogen bonds. cdnsciencepub.com These interactions stabilize specific conformations. For instance, in the crystal structure of dimethyl (R,R)-tartrate, an extended T (trans) conformation is observed, which differs from the lowest-energy conformation in the gas phase due to the engagement of hydroxyl groups in intermolecular rather than intramolecular hydrogen bonds. mdpi.com

Solution: In solution, the conformational equilibrium of tartrate can be influenced by the solvent. Studies using vibrational absorption (VA) and vibrational circular dichroism (VCD) on dialkyl tartrates show that in a non-polar solvent like CCl4, a trans-conformer with intramolecular hydrogen bonding is dominant. acs.org In a polar solvent like dimethyl sulfoxide (B87167) (DMSO), the tartrate molecules favor the formation of intermolecular hydrogen bonds with the solvent molecules. researchgate.netacs.org Circular dichroism (CD) studies have shown a distinct conformational change in tartrate ions from an anti to a gauche conformation when they bind to chiral cationic membranes, demonstrating that specific molecular recognition can induce conformational shifts. nih.govuni-muenchen.de

Theoretical Approaches to this compound Stereochemistry

Computational chemistry provides powerful tools for understanding the stereochemical properties of this compound at a molecular level. Theoretical approaches, particularly Density Functional Theory (DFT) and ab initio methods, are used to predict molecular structures, relative energies of different conformers, and spectroscopic properties. mdpi.comuni-muenchen.de

These calculations are crucial for interpreting complex experimental data and providing insights that are difficult to obtain through experimentation alone. For example, DFT calculations have been used to:

Predict Stable Conformers: Theoretical studies on dimethyl-L-tartrate indicated that the most stable conformation involves a trans arrangement of the ester groups, stabilized by intramolecular hydrogen bonding between a hydroxyl group and the carbonyl oxygen on the same chiral carbon. uni-muenchen.de These calculations predicted this conformer represents over 83% of the population at room temperature. uni-muenchen.de For naked tartaric acid in the gas phase, computational work complemented by microwave spectroscopy identified five different stable conformers, two with an extended (trans) carbon chain and three with a bent (gauche) disposition, all stabilized by intricate intramolecular hydrogen-bond networks. csic.es

Interpret Spectroscopic Data: Theoretical predictions of VCD and optical rotatory dispersion (ORD) spectra are compared with experimental results to determine the absolute configuration and predominant conformation of chiral molecules in solution. uni-muenchen.denih.gov A strong correlation between the experimental VA, VCD, and ORD data of dialkyl-D-tartrates in CCl4 and the data predicted for a dimethyl-(S,S)-tartrate molecule confirmed its conformation in that solvent. acs.org

Investigate Intrinsic Stability: Quantum chemistry has been employed to investigate the stability of tartrate dianions in the gas phase. ru.nl These calculations suggested that the L-tartrate ((2R,3R)-tartrate) dianion is thermodynamically more stable than the meso-tartrate (B1217512) dianion. ru.nl

These theoretical methods, by providing a link between molecular structure and observable properties, are indispensable for a comprehensive understanding of the stereochemistry of this compound. uni-muenchen.de

Synthetic Methodologies Employing S,s Tartrate and Its Derivatives

(S,S)-Tartrate as Chiral Auxiliary in Asymmetric Synthesis

The C2-symmetric backbone of this compound makes it an excellent chiral auxiliary. It can be readily incorporated into catalysts and reagents to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. wayne.edu This reaction employs a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)4), an oxidizing agent like tert-butyl hydroperoxide (TBHP), and a chiral tartrate ester, typically (S,S)-diethyl tartrate ((S,S)-DET). dalalinstitute.comyoutube.com The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxide. youtube.comlibretexts.org Specifically, the use of (S,S)-DET directs the epoxidation to the si-face of the alkene. thieme-connect.com

The mechanism involves the formation of a chiral titanium-tartrate complex. researchgate.net Initially, the isopropoxide ligands on the titanium center are displaced by the (S,S)-diethyl tartrate and the allylic alcohol. dalalinstitute.com The resulting complex is believed to be a dimer, which is the active catalytic species. wayne.edu This dimeric structure creates a well-defined chiral pocket that controls the trajectory of the oxidant, leading to high enantioselectivity. wayne.eduresearchgate.net The reaction has proven to be highly versatile, accommodating a wide range of allylic alcohol substrates and consistently providing high enantiomeric excesses, often exceeding 90%. researchgate.netgdcollegebegusarai.com

Table 1: Key Reagents in Sharpless Asymmetric Epoxidation

| Reagent | Role |

|---|---|

| Titanium Tetraisopropoxide | Lewis acid catalyst, coordinates with the tartrate ligand and allylic alcohol. youtube.com |

| (S,S)-Diethyl Tartrate | Chiral auxiliary, controls the stereochemistry of the epoxidation. youtube.com |

| tert-Butyl Hydroperoxide | Oxidizing agent, provides the oxygen atom for the epoxide ring. youtube.com |

This compound derivatives have been successfully employed as chiral auxiliaries in enantioselective Diels-Alder reactions. These cycloaddition reactions are fundamental for the construction of six-membered rings, and controlling their stereochemistry is crucial for the synthesis of complex molecules. beilstein-journals.org Tartaric acid and its esters can be used to create chiral Lewis acid catalysts that promote the Diels-Alder reaction with high enantioselectivity. nih.govscielo.br

For instance, a catalyst generated from a tartaric acid derivative and borane (B79455) can effectively catalyze the reaction between dienes and dienophiles. mit.edu The chiral environment provided by the tartrate ligand directs the approach of the dienophile to a specific face of the diene, resulting in the preferential formation of one enantiomer of the cycloadduct. mit.edu In some systems, the use of this compound derivatives has led to excellent yields and high enantiomeric excesses. nih.govmdpi.com The regioselectivity of the reaction can also be influenced by the specific tartrate derivative and reaction conditions employed. beilstein-journals.org

Asymmetric allylboration is a valuable carbon-carbon bond-forming reaction that allows for the synthesis of chiral homoallylic alcohols. nih.gov this compound esters have been utilized as chiral auxiliaries to modify allylboronate reagents, leading to high levels of enantioselectivity in their reactions with aldehydes. nih.govacs.org The preparation of these chiral reagents is often straightforward, and they exhibit high enantioselectivity across a range of aldehyde substrates. nih.gov

The mechanism is believed to proceed through a six-membered ring chair-like transition state. nih.gov The tartrate auxiliary creates a chiral environment around the boron atom, which in turn dictates the facial selectivity of the aldehyde addition. acs.orgnih.gov The stereochemical outcome is influenced by factors such as the steric bulk of the tartrate ester group, with larger groups generally leading to higher enantiomeric excesses. arkat-usa.org Attractive electrostatic interactions between the Lewis acid-activated aldehyde and an ester carbonyl oxygen of the tartrate ligand are thought to play a significant role in stabilizing the favored transition state. acs.orgnih.gov

The versatility of the this compound scaffold has led to its incorporation into a variety of other enantioselective catalytic systems. For instance, this compound-derived ligands have been used in the copper-catalyzed asymmetric alkylation of imines and the palladium-catalyzed functionalization of indoles. mdpi.com Furthermore, chiral catalysts derived from this compound have been employed in the asymmetric sulfoxidation of sulfides, demonstrating the broad applicability of this chiral motif. researchgate.net The immobilization of tartrate-based catalysts on solid supports, such as layered double hydroxides, has also been explored as a strategy for catalyst recovery and reuse. researchgate.net

Asymmetric Allylboration Reactions with this compound Modified Reagents

Derivatization of this compound for Chiral Building Block Synthesis

Beyond its role as a chiral auxiliary, (S,S)-tartaric acid is a valuable "chiral pool" starting material. nih.gov Its inherent stereochemistry and functional groups can be manipulated to synthesize a wide array of complex chiral molecules. nih.gov This approach leverages the readily available and stereochemically defined nature of tartaric acid to construct enantiomerically pure target compounds.

(S,S)-Tartaric acid and its esters can be readily converted into a variety of chiral esters and amides. These derivatives serve as versatile building blocks in organic synthesis. nih.govnih.gov For example, the direct amidation of (S,S)-diethyl tartrate with amines can produce chiral diamides. orgsyn.orgresearchgate.net Alternatively, the diacid can be activated and reacted with amines to form the corresponding amides. researchgate.net

The synthesis of monoesters of tartaric acid has also been reported, which can then be further functionalized. researchgate.net These chiral esters and amides have been used in the synthesis of biologically active compounds and as ligands in asymmetric catalysis. nih.govacs.org For instance, the desymmetrization of bis-amides derived from tartaric acid through controlled addition of organometallic reagents leads to γ-hydroxy amides, which are valuable intermediates in natural product synthesis. nih.gov

Formation of Cyclic Derivatives (e.g., Acetals, Boronic Esters) from this compound

This compound and its esters are versatile chiral building blocks that can be readily converted into cyclic derivatives, which serve as important intermediates in asymmetric synthesis. The formation of cyclic acetals and boronic esters masks the diol functionality while providing a rigid chiral scaffold that can direct subsequent chemical transformations with high stereocontrol.

The synthesis of cyclic acetals from this compound derivatives, such as dimethyl this compound, is typically achieved by reacting them with an aldehyde or ketone in the presence of an acid catalyst. These Johnson-type acetals have been utilized in diastereoselective reactions. For instance, their opening with dialkylboron bromide, followed by cuprate (B13416276) displacement, leads to the formation of secondary alcohols with high diastereoselectivity. nih.gov The removal of the tartrate auxiliary can be accomplished through methods like samarium(II) iodide reduction or an addition-elimination protocol using methoxide. nih.gov

Boronic esters derived from this compound are widely employed as chiral Lewis acids in a variety of asymmetric transformations, including allylations, cyclopropanations, and Diels-Alder reactions. oup.com The synthesis of these boronic esters involves the reaction of a boronic acid with an this compound derivative, often with the removal of water to drive the equilibrium towards the product. oup.comsciforum.net Various methods have been developed for this purpose, including the use of dehydrating agents like molecular sieves or calcium hydride, or azeotropic removal of water using a Dean-Stark apparatus. oup.comsciforum.net The choice of reaction conditions can depend on the stability of the tartrate derivative; for example, methods employing high temperatures may not be suitable for tartaric acid itself. oup.com

The formation of these cyclic derivatives is a crucial strategy in harnessing the chirality of this compound for the synthesis of complex molecules. The following table summarizes various synthetic methods for preparing these cyclic derivatives.

Table 1: Synthesis of Cyclic Derivatives from this compound

| Cyclic Derivative | This compound Precursor | Reagents and Conditions | Application of Derivative | Reference |

|---|---|---|---|---|

| Acetal (B89532) | Dimethyl this compound | Aldehyde, acid catalyst | Diastereoselective synthesis of secondary alcohols | nih.gov |

| Boronic Ester | Dimethyl (L)-tartrate | Phenylboronic acid, molecular sieves, toluene, room temperature | Chiral Lewis acid for asymmetric synthesis | oup.com |

| Boronic Ester | Dibenzyl (L)-tartrate | 1,4-Phenyldiboronic acid, toluene, reflux with Dean-Stark apparatus | Chiral Lewis acid for asymmetric synthesis | oup.com |

| Boronic Ester | (S,S)-Diisopropyl tartrate | (E)-Crotyltrifluoroborate, triisopropylborate, then transesterification | Asymmetric crotylboration of aldehydes | core.ac.uk |

| Cyclic Sulfate | Dialkyl this compound | 1. Thionyl halide; 2. Ru-catalyst, oxidizing agent (e.g., NaIO4) | Chiral synthons for natural product and drug synthesis | figshare.com |

Total Synthesis of Complex Natural Products and Bioactive Molecules Using this compound Derived Synthons

The inherent chirality and dense functionality of this compound make it an invaluable starting material in the total synthesis of complex natural products and bioactive molecules. nih.gov By transforming this compound into chiral synthons, chemists can introduce multiple stereocenters with defined absolute configurations, significantly streamlining synthetic routes to enantiomerically pure targets. nih.gov These tartrate-derived building blocks have been instrumental in the synthesis of a wide array of structurally diverse molecules, including macrolides, polyketides, and alkaloids.

A prominent example is the use of this compound in the synthesis of the annonaceous acetogenin, asiminocin . In a bidirectional approach, a dialdehyde (B1249045) derived from this compound was reacted with an allylic stannane (B1208499) to construct the core bis-tetrahydrofuran structure of the molecule. beilstein-journals.org Similarly, the total synthesis of (+)-muricatacin , a cytotoxic γ-lactone, has been achieved starting from diethyl this compound, which serves as the chiral precursor to establish the correct stereochemistry of the final product. nih.govresearchgate.net

In the synthesis of the potent antitumor agent laulimalide , Sharpless asymmetric epoxidation using (S,S)-diethyl tartrate as a chiral ligand was employed to selectively generate a specific epoxide isomer, highlighting the power of tartrate-based reagents in controlling regio- and stereoselectivity on a complex substrate. nih.gov The synthesis of zaragozic acid C , a squalene (B77637) synthase inhibitor, has also utilized synthons derived from tartaric acid to construct its heavily oxygenated and stereochemically complex core. nih.govnih.gov For instance, an aldol (B89426) reaction involving a silylketene acetal derived from this compound was used to create key carbon-carbon bonds with high stereocontrol. nih.gov

The versatility of this compound is further demonstrated in the synthesis of (+)-asperlin , where it was used to construct the 6,8-dioxabicyclo[3.2.1]octane skeleton. oup.com Furthermore, the total synthesis of the microtubule-stabilizing agent (-)-epothilone B featured a double asymmetric reaction using (S,S)-diisopropyl tartrate-modified (E)-crotylboronate to set two adjacent stereocenters with high diastereoselectivity. rsc.org

The following table details several examples of complex natural products and bioactive molecules synthesized using this compound-derived synthons, illustrating the critical role of this chiral precursor in modern organic synthesis.

Table 2: Application of this compound Derived Synthons in Total Synthesis

| Natural Product/Bioactive Molecule | This compound Derived Synthon | Role of the Synthon in the Synthesis | Reference |

|---|---|---|---|

| Asiminocin | This compound derived dialdehyde | Chiral building block for the bidirectional synthesis of the bis-THF core. | beilstein-journals.org |

| Diacetylenic Spiroacetal Enol Ethers | (S,S)-Diethyl tartrate | Starting material for the stereoselective construction of the spiroacetal skeleton. | nih.gov |

| Laulimalide | (S,S)-Diethyl tartrate (as chiral ligand) | Used in Sharpless asymmetric epoxidation to achieve regio- and stereoselective epoxidation. | nih.gov |

| (+)-Asperlin | Diethyl this compound | Chiral starting material for the stereoselective synthesis of the 6,8-dioxabicyclo[3.2.1]octane core. | oup.com |

| Zaragozic Acid C (Squalestatin S1) | This compound derived silylketene acetal | Key component in a Lewis acid-catalyzed aldol addition to form the core structure with high stereoselectivity. | nih.gov |

| (+)-Muricatacin | Diethyl this compound | Chiral pool starting material to construct the γ-lactone natural product. | nih.govresearchgate.net |

| (-)-Epothilone B | (S,S)-Diisopropyl tartrate (in crotylboronate reagent) | Used in a double asymmetric reaction for the stereoselective formation of a homoallylic alcohol fragment. | rsc.org |

| (S,S)-Sapinofuranone B | This compound derived diol | Precursor for the synthesis of the unsaturated ester intermediate, establishing the stereocenters of the final lactone. | nih.gov |

Chiral Resolution and Separation Strategies Employing S,s Tartrate

Diastereomeric Salt Formation for Racemate Resolution with (S,S)-Tartrate

The foundational principle of chiral resolution by diastereomeric salt formation involves the reaction of a racemic mixture (a 1:1 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. libretexts.orgpbworks.com When a racemic base, for instance, is reacted with (S,S)-tartaric acid, two diastereomeric salts are formed: the (R)-base·this compound and the (S)-base·this compound. Unlike the original enantiomers, which have identical physical properties, these two diastereomers possess different physical characteristics, most importantly, different solubilities in a given solvent system. libretexts.orglibretexts.org This difference allows for their separation by fractional crystallization, where the less soluble diastereomeric salt crystallizes out of the solution first, leaving the more soluble diastereomer in the mother liquor. pbworks.com

The efficacy of this separation is highly dependent on the specific interactions between the racemic compound and the tartrate resolving agent, which dictate the solubility difference between the resulting diastereomeric salts. For example, in the resolution of racemic amphetamine, (S,S)-tartaric acid can be used to selectively crystallize the (R)-amphetamine-(S,S)-hydrogentartrate salt. rsc.org Similarly, the resolution of (S,S)-sertraline with D-tartaric acid (the (S,S)-form) and L-tartaric acid (the (R,R)-form) demonstrated significant differences in physical properties. The salt formed with D-tartaric acid, (S,S)-Sertraline–D-Tartrate, was found to be 1.6 times less soluble than its diastereomeric counterpart, (S,S)-Sertraline–L-Tartrate, highlighting the potential for an effective crystallization-based resolution. rsc.org

After the less soluble diastereomeric salt is isolated by filtration, the pure enantiomer can be recovered by a chemical reaction, typically treatment with an acid or base, which also regenerates the resolving agent for potential reuse. pbworks.comlibretexts.org

The table below summarizes examples of racemic compounds resolved through diastereomeric salt formation using tartaric acid.

| Racemic Compound | Resolving Agent | Less Soluble Diastereomeric Salt | Yield/Purity |

| (R/S)-Amphetamine | (S,S)-Tartaric acid | (R)-1-phenylpropan-2-amine·(2S,3S)-hydrogentartrate | 62% yield rsc.org |

| (±)-α-Methylbenzylamine | (R,R)-Tartaric acid* | (S)-Amine-(R,R)-Tartrate Salt | The less soluble salt crystallizes from methanol. pbworks.com |

| (S,S)-Sertraline vs L/D-Tartaric acids | D-Tartaric acid ((S,S)-form) | (S,S)-Sertraline-D-Tartrate | The Srt–D-Ta salt is 1.6 times less soluble than the Srt–L-Ta salt. rsc.org |

*This example uses (R,R)-tartaric acid, but the principle of forming a less soluble diastereomeric salt is identical for the (S,S)-enantiomer.

Mechanistic and Kinetic Studies of Crystallization-Based Resolution

Understanding the mechanism and kinetics of diastereomeric salt crystallization is crucial for optimizing resolution processes. This involves studying both the molecular-level interactions that lead to chiral recognition and the macroscopic parameters that govern the rate of crystal formation.

Mechanistic insights are often gained through single-crystal X-ray diffraction, which reveals the three-dimensional structure of the diastereomeric salts. rsc.orgmdpi.com These studies can explain the basis of chiral discrimination. For instance, an investigation into the diastereomeric salts of (S,S)-sertraline with L- and D-tartaric acids showed that the two salts are non-isostructural. rsc.org The salt with L-tartaric acid is anhydrous, while the salt with D-tartaric acid (this compound) crystallizes as a hydrate (B1144303). rsc.org This fundamental difference in crystal packing, driven by distinct hydrogen bonding networks, is responsible for the observed difference in their solubilities. rsc.org In another example, the resolution of racemic methamphetamine with (R,R)-tartaric acid showed that the less soluble salt, (R)-methamphetamine·(R,R)-tartrate, forms a distinct antiparallel double helix structure, which is key to its preferential crystallization. mdpi.com

Kinetic studies focus on the rates of nucleation, crystal growth, and agglomeration. acs.org Modern approaches employ Population Balance Engineering (PBE) to model and predict the outcome of a crystallization process. acs.orgresearchgate.net In the resolution of racemic pregabalin (B1679071) with L-tartaric acid, a PBE model was developed to describe the crystallization kinetics. acs.org The process was monitored in real-time using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to measure solute concentrations, providing the data needed to estimate kinetic parameters for nucleation and crystal growth. acs.orgresearchgate.net Such kinetic models are invaluable for process design, optimization, and control, allowing for the targeted production of crystals with a desired size distribution and purity. researchgate.net

The table below details key findings from mechanistic and kinetic studies of resolutions involving tartaric acid.

| System Studied | Key Mechanistic & Kinetic Findings |

| Racemic Pregabalin / L-Tartaric Acid | A Population Balance Equation (PBE) model was developed to describe the crystallization, accounting for secondary nucleation, growth, and agglomeration. Inline ATR-FTIR was used to monitor solute concentration and calculate supersaturation, the driving force for crystallization. acs.orgresearchgate.net |

| (S,S)-Sertraline / L- & D-Tartaric Acids | X-ray crystallography revealed that the diastereomeric salts are non-isostructural. The (S,S)-Sertraline-D-Tartrate salt is a hydrate, while the L-Tartrate salt is anhydrous. This structural difference is the origin of the differential solubility crucial for resolution. rsc.org |

| Racemic Methamphetamine / (R,R)-Tartaric Acid* | The crystal structure of the less soluble (R)-Methamphetamine·(R,R)-Tartrate salt shows an antiparallel double helix arrangement. This specific, sterically determined structure explains the effective molecular recognition and separation. mdpi.com |

*This study used (R,R)-tartaric acid, but the principle of specific structural formation leading to chiral recognition is applicable.

Continuous Chiral Resolution Processes with this compound

While batch crystallization is widely used, continuous processes offer significant advantages for large-scale industrial production, including improved efficiency, consistency, and higher throughput. acs.orgrsc.org Several continuous strategies incorporating diastereomeric salt resolution with this compound have been developed.

One advanced approach is the Resolution–Racemization–Recycle (R³) process. acs.org In this dynamic diastereomeric crystallization method, the mother liquor, which is rich in the more soluble diastereomer, is continuously removed from the crystallizer. It is then passed through a fixed-bed catalyst that racemizes the unwanted enantiomer back into a 1:1 mixture. This regenerated racemic mixture is then recycled back to the crystallizer. This technique overcomes the 50% theoretical yield limit of classical resolution. An R³ process was successfully applied to the resolution of rac-N-methylphenethylamine using an (S,S)-bis-alkylammonium tartrate, demonstrating a 1.6 to 44-fold increase in effectiveness compared to a standard batch process. acs.org

Another strategy involves coupling crystallization with other separation techniques like liquid-liquid extraction. In one example, a continuous process for the resolution of (RS)-amlodipine was developed using a hollow-fiber membrane for extraction. nih.gov The racemic compound was concentrated and then fed to a crystallizer where D-tartaric acid ((S,S)-tartaric acid) was used to selectively crystallize the (S)-amlodipine-D-tartrate salt. nih.gov Supported liquid membrane (SLM) systems have also been used, where a solution of the resolving agent, such as (D)-tartaric acid, is immobilized within a porous membrane to continuously separate enantiomers, achieving an enantiomeric excess of 90.7% for amlodipine. rsc.org

These continuous processes represent a significant step towards more sustainable and economical production of enantiopure compounds, leveraging the selective crystallization capabilities of this compound in a more efficient, integrated system.

The following table compares different continuous resolution strategies that employ tartaric acid.

| Continuous Process | Example Application | Key Features |

| Resolution–Racemization–Recycle (R³) | Resolution of rac-N-methylphenethylamine with (S,S)-bis-alkylammonium tartrate. | Overcomes the 50% yield barrier by continuously racemizing and recycling the undesired enantiomer. Showed significantly higher resolvability than batch methods. acs.org |

| Coupled Extraction-Crystallization | Resolution of (RS)-Amlodipine using D-Tartaric acid ((S,S)-form). | A hollow-fiber membrane extraction unit concentrates the racemate before it is fed to a crystallizer for diastereomeric salt formation. nih.gov |

| Supported Liquid Membrane (SLM) | Resolution of Amlodipine using (D)-Tartaric acid ((S,S)-form). | A membrane containing the chiral resolving agent facilitates continuous separation. Achieved 90.7% enantiomeric excess. rsc.org |

Coordination Chemistry and Materials Science Applications of S,s Tartrate

(S,S)-Tartrate as a Chiral Ligand in Metal Coordination Complexes

This compound is widely recognized as a "privileged ligand" in coordination chemistry due to its C2 symmetry, which simplifies the number of potential isomeric metal complexes. sigmaaldrich.com This inherent chirality is fundamental to its application in asymmetric synthesis, where it can be used to create chiral catalysts that drive reactions toward a specific enantiomer. The coordination of this compound to metal centers can induce chirality in the resulting complex, which is a key principle in the development of catalysts for enantioselective transformations. sigmaaldrich.com

The coordination ability of tartrate-derived ligands towards metal ions like Cu(II) has been studied to understand the structure-property relationships that are critical for designing effective asymmetric catalysts. arkat-usa.org For instance, tartrate-derived dicarbohydrazide ligands have been shown to form both 2:1 and 1:1 complexes with copper ions, with the stability of these complexes being influenced by the electronic and steric effects of appended alkyl groups. arkat-usa.org

Furthermore, the orientation of the tartrate ligand when immobilized on a support material can significantly impact its coordination behavior and subsequent catalytic activity. In one study, L-tartrate anions were intercalated into layered double hydroxide (B78521) (LDH) and then coordinated to Ti(IV) centers. researchgate.net The arrangement of the tartrate molecules—either perpendicular or flat-lying within the LDH layers—determined the coordination modes with the titanium centers. The perpendicularly-oriented tartrates, which presented both bidentate and monodentate coordination, resulted in a catalyst with higher activity and enantioselectivity in asymmetric sulfoxidation compared to the flat-lying tartrates. researchgate.net

The versatility of this compound as a chiral ligand extends to its use in forming radical-cation salts. For example, the antimony L-tartrate dianion has been used to crystallize with bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF) to form a semiconducting salt in a chiral space group. rsc.org This demonstrates the ability of the chiral tartrate anion to influence the solid-state packing and electronic properties of molecular conductors.

Supramolecular Assembly and Chiral Recognition Driven by this compound Anions

The this compound anion is a powerful driver of supramolecular assembly and chiral recognition due to its ability to form extensive hydrogen-bonding networks and its inherent chirality. These non-covalent interactions are fundamental to the construction of complex, ordered structures from smaller molecular components.

A notable example is the interaction of tartaric acid with metal surfaces. The adsorption of (R,R)- and (S,S)-tartaric acid molecules onto a Cu(110) surface leads to the formation of ordered monolayers with distinct orientations. researchgate.net This process destroys the existing symmetry of the metal surface and imparts chirality to it, creating a catalytically active phase composed of extended supramolecular assemblies. researchgate.net The spatial orientation of the hydroxyl groups and the intermolecular hydrogen bonding within the assembled tartaric acid molecules are crucial for the emergence of this surface chirality. researchgate.net

In the context of diastereomeric salt formation, this compound (as L-tartaric acid) has been used to resolve racemic mixtures. For instance, the diastereomeric salts of (S,S)-sertraline with L- and D-tartaric acids exhibit different crystal structures and solubilities. rsc.org The L-tartrate salt is anhydrous, while the D-tartrate salt crystallizes as a hydrate (B1144303). rsc.org This difference in their three-dimensional arrangement, driven by distinct hydrogen-bonding motifs, leads to a significant difference in solubility, which can be exploited for the separation of the tartaric acid enantiomers. rsc.org

This compound also plays a key role in inducing supramolecular chirality in systems containing achiral components. Nonchiral dicationic amphiphiles can self-assemble into right- or left-handed helical ribbons upon interaction with chiral tartrate counterions. researchgate.netuni-muenchen.de The chirality of these assemblies is a combination of the molecular chirality of the tartrate and the propagation of hydrogen bonds between the tartrate ions, water molecules, and the achiral amphiphile cations. researchgate.net Spectroscopic techniques like electronic and vibrational circular dichroism (ECD and VCD) have been instrumental in characterizing both the molecular chirality of the tartrate ions and the induced supramolecular chirality of the larger assembly. researchgate.netuni-muenchen.de

Furthermore, chiral tartrate anions can induce optical activity in achiral porphyrin systems. The interaction of chiral tartrate with certain porphyrin complexes can lead to the preferential formation of one stereoisomer, resulting in an observable chiroptical response. mdpi.com This transfer of chirality from the tartrate anion to the porphyrin assembly highlights the effectiveness of this compound in directing supramolecular chirality.

Role in Crystal Engineering and Polymorphism of Chiral Tartrate Salts

Crystal engineering focuses on the rational design of crystalline solids with desired properties, and this compound is a valuable component in this field due to its ability to form a variety of crystal structures with different physicochemical properties. The polymorphism of chiral tartrate salts, where a compound can exist in multiple crystalline forms, is a critical consideration in pharmaceuticals and materials science.

The crystallization of sitagliptin (B1680988) L-tartrate, an antidiabetic drug, has been shown to result in at least four distinct hemihydrate polymorphs. rsc.org These polymorphs have the same chemical composition but differ in their crystal lattice arrangements. rsc.org The stability and interconversion of these forms are highly dependent on the solvent composition, highlighting the crucial role of the crystallization environment in determining the final solid-state form. rsc.org Understanding the thermodynamic relationships between these polymorphs is essential for developing a robust crystallization process to consistently produce the desired, most stable form. rsc.org

Similarly, alogliptin (B1666894) tartrate, another antidiabetic agent, is known to exist in six different crystalline forms (A-F). semanticscholar.org Among these, Form A was identified as the most stable, with other forms converting to it under stability testing. semanticscholar.org The ability to control the polymorphic outcome is paramount, as different polymorphs can exhibit variations in properties such as solubility, dissolution rate, and stability, which can impact the performance of a pharmaceutical product.

The crystal structure of metoprolol (B1676517) tartrate reveals a complex network of hydrogen bonds holding the metoprolol and tartrate ions together. unifi.it Each tartrate anion interacts with four metoprolol cations, creating chains along the c-axis. unifi.it This intricate packing arrangement is a direct result of the multiple hydrogen-bonding sites on the tartrate anion.

The phenomenon of polymorphism is not limited to pharmaceutical salts. The co-crystallization of different starting materials can lead to stoichiometric variations and polymorphism based on subtle changes in reaction or crystallization conditions. researchgate.net This underscores the sensitivity of the crystallization process and the influential role of molecules like tartrate in directing the final supramolecular structure. The mechanical properties of molecular crystals, which are important for manufacturing and processing, are also linked to their crystal structure and polymorphism. rsc.org

Integration of this compound in Metal-Organic Frameworks and Related Extended Structures

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The integration of this compound as a chiral ligand into MOFs has led to the development of a wide range of extended structures with interesting properties and potential applications in areas such as chiral separations, catalysis, and sensing.

A family of enantiomerically pure MOFs has been synthesized using lanthanide(III) ions and either L- or D-tartrate. mdpi.comnih.gov The reaction temperature was found to be a critical parameter in determining the dimensionality of the resulting framework. Under milder conditions (below 100 °C), 2D layered structures with the general formula [Ln(μ-Htart)₂(OH)(H₂O)₂]n were formed. mdpi.com In these structures, the tartrate acts as a hydrogen tartrate ligand (Htart⁻), with only one carboxylate group deprotonated and coordinating to the metal centers. At higher temperatures, a hydrothermal process yielded 3D microporous MOFs with the formula {[Ln₂(μ₄-tar)₂(μ-tar)(H₂O)₂]·3H₂O}n. mdpi.com In these 3D frameworks, the tartrate acts as a fully deprotonated dianion (tar²⁻) and exhibits more complex coordination modes, linking the metal centers into a three-dimensional network. mdpi.com The chirality of the tartrate ligand is retained in the final MOF structure, as confirmed by single-crystal X-ray diffraction and circular dichroism spectroscopy. mdpi.comnih.gov

The coordination of the tartrate ligand also influences the luminescent properties of these lanthanide-based MOFs. The 3D MOFs showed weak ligand-based emission, while the 2D structures exhibited the characteristic sharp emission lines of the lanthanide ions, indicating an efficient ligand-to-metal energy transfer. mdpi.com This difference in luminescent behavior is attributed to the different coordination environments of the tartrate ligand in the 2D and 3D frameworks. mdpi.comnih.gov

Anhydrous zinc(II) tartrate, [Zn(L-TAR)], is another example of a 3D MOF that can be prepared under mild hydrothermal conditions. mdpi.com The absolute structure of this chiral MOF was determined using 3D electron diffraction on sub-micron sized crystals. mdpi.com Isostructural or pseudo-isostructural phases can also be prepared with other divalent metals such as Mn, Co, and Cu. mdpi.com These tartrate-based MOFs are of interest for their potential applications in chiral separation, catalysis, and chiro-optics. mdpi.com The porosity of zinc tartrate MOFs can be tuned by introducing other ligands, such as pyrazine, into the structure. researchgate.net

Advanced Analytical and Spectroscopic Investigations of S,s Tartrate Systems

X-ray Crystallography for Absolute Configuration and Packing Motifs of Tartrate Salts

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids, including the absolute configuration of chiral molecules like (S,S)-tartrate. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be constructed, revealing the precise spatial arrangement of atoms.

The absolute configuration of this compound in its salts can be unequivocally established using anomalous dispersion effects in the diffraction patterns. iucr.orgiucr.org This technique was famously used by Bijvoet to determine the absolute configuration of sodium rubidium tartrate, a landmark achievement in stereochemistry. soton.ac.uk High-quality diffraction data allows for the refinement of the Flack parameter, which provides a reliable indication of the correct enantiomer. iucr.org

Studies on various tartrate salts have revealed intricate crystal packing motifs, which are primarily governed by hydrogen bonding. In the crystal structure of sitagliptin (B1680988) L-tartrate hydrates, the hydrogen tartrate anions form infinite sheets linked by hydrogen bonds. rsc.org These sheets, in turn, create channels that can accommodate water molecules, which further stabilize the structure through additional hydrogen bonding between the cation and anion. rsc.org Similarly, in (S)-nicotinium bis-L-(+)-tartrate dihydrate, the asymmetric units stack to form columns, which are then interconnected by an array of hydrogen-bonding interactions. acs.orgsemanticscholar.orgresearchgate.net These interactions often result in recognizable motifs, such as intramolecular S(5) and intermolecular R(5) ring-type interactions. acs.orgsemanticscholar.org The tartrate anions themselves can form infinite chains through head-to-tail hydrogen bonding between carboxyl and carboxylate groups. rsc.org

The crystal packing can also be influenced by the presence of other molecules, such as solvents. For instance, in a chiral bis(pyrrolo[3,4-d])tetrathiafulvalene salt, THF solvent molecules are surrounded by the chiral side chains of the donor cations. rsc.org The specific packing arrangement, whether it be herringbone or layered structures, is a result of a complex interplay of intermolecular forces. rsc.orgacs.orgsemanticscholar.orgresearchgate.netrsc.org

| Compound | Crystal System | Space Group | Key Packing Motifs | Reference |

|---|---|---|---|---|

| Calcium (2R,3R)-tartrate tetrahydrate | Orthorhombic | P212121 | Hydrogen-bonded network, unambiguous absolute configuration determined. | iucr.orgiucr.org |

| Sitagliptin L-tartrate phase 1 | Monoclinic | P21 | Infinite sheets of hydrogen-bonded tartrate anions, channel hydrate (B1144303) structure. | rsc.org |

| Sitagliptin L-tartrate phase 2 | Triclinic | P1 | Infinite sheets of hydrogen-bonded tartrate anions. | rsc.org |

| (S)-nicotinium bis-L-(+)-tartrate dihydrate | Not specified | Not specified | Stacked columns of asymmetric units, extensive hydrogen bonding, S(5) and R(5) motifs. | acs.orgsemanticscholar.org |

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, making it essential for assessing the enantiomeric purity of this compound and its derivatives. Chiral HPLC methods utilize a chiral stationary phase (CSP) or a chiral mobile phase additive to create a diastereomeric interaction with the enantiomers, leading to different retention times and thus, separation.

A variety of chiral columns are effective for the separation of tartaric acid enantiomers and related compounds. For instance, a Chiralcel OD-H column has been successfully used to separate the enantiomers of tolterodine (B1663597) tartrate. researchgate.net Another example is the Chiralpak AD-H column, containing amylose (B160209) tris-(3,5-dimethylphenyl-carbamate), which has also been employed for the same separation. nih.govingentaconnect.com The mobile phase composition is critical for achieving good separation. A common mobile phase for these separations consists of a mixture of n-hexane and isopropyl alcohol, often with additives like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) and trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.netnih.govingentaconnect.com

The enantiomeric purity of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. These methods can be validated to be highly sensitive, with Limits of Detection (LOD) and Limits of Quantification (LOQ) in the microgram per milliliter range. researchgate.netnih.govingentaconnect.com For example, a validated method for tolterodine tartrate was capable of detecting the S-isomer at concentrations as low as 0.1 µg/ml. researchgate.net

Chiral ligand-exchange chromatography is another powerful HPLC technique. In this approach, a chiral ligand, such as a derivative of (R,R)-tartaric acid, is coated onto a reversed-phase silica (B1680970) gel column. tandfonline.com The separation of racemic compounds like amino acids and hydroxy acids is then achieved using a mobile phase containing a metal ion, typically copper(II). tandfonline.comresearchgate.net The formation of transient diastereomeric metal complexes with the chiral selector and the analytes is the basis for the enantioseparation.

| Analyte | Chiral Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Tolterodine Tartrate Enantiomers | Chiralcel OD-H (250mm x 4.6mm) | n-hexane:isopropyl alcohol (980:20 v/v) with 1 ml DEA and 0.6 ml TFA | Not specified | Capable of detecting the S-isomer up to 0.1 µg/ml. | researchgate.net |

| (S)-enantiomer in (R)-tolterodine tartrate | Chiralpak AD-H (250 mm x 4.6 mm) | n-hexane:isopropyl alcohol (85:15 v/v) with 0.075% TEA and 0.05% TFA | UV at 283 nm | LOD: 0.75 ng, LOQ: 0.05 µg/ml. | nih.govingentaconnect.com |

| Formoterol Tartrate Chiral Isomers | Cellulose family chiral column (OJ-H) | n-hexane with organic modifiers (e.g., ethanol) and an organic base | UV at 240-250 nm | Effective separation of chiral isomers. | google.com |

| Amino acids, hydroxy acids, amino alcohols | ODS silica gel coated with (R,R)-tartaric acid mono-(R)-l-(α-naphthyl)ethylamide | Water or hydro-organic eluents containing copper(II) ion | Not specified | Successful direct separation of enantiomers. | tandfonline.com |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Probing

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques that provide information about the stereochemistry of chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, which is sensitive to the electronic transitions of chromophores in a chiral environment. VCD, on the other hand, measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry associated with molecular vibrations.

For this compound and its derivatives, CD spectroscopy can be used to probe the conformation of the molecule in solution. The CD spectrum of sodium L-tartrate in water shows two negative bands at 194 and 211 nm, the latter corresponding to the n-π* transition of the carboxylate group. uni-muenchen.de The conformation of tartrate can be influenced by the counterion and the solvent. For instance, the anti-conformation of tartrate is maintained when sodium is replaced by cetyltrimethylammonium (CTA) or in micellar aggregates. uni-muenchen.de

VCD spectroscopy offers a more detailed insight into the conformational preferences and intermolecular interactions of this compound. The VCD spectra of dialkyl tartrates are solvent-dependent. nih.govacs.org In non-polar solvents like carbon tetrachloride, the trans-COOR conformer with an intramolecular hydrogen bond is dominant. nih.govacs.org In polar solvents like DMSO, intermolecular hydrogen bonding with the solvent molecules becomes more favorable. nih.govacs.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental VCD spectra to assign the observed bands and to determine the predominant conformers in solution. nih.govacs.org

VCD can also be used to study the interactions of tartrate with other chiral molecules. In a study where phenylalanine and tartaric acid were co-intercalated into a layered double hydroxide (B78521), the VCD signals of phenylalanine were significantly affected by the presence of tartaric acid, indicating a strong interaction between the two chiral molecules. ehime-u.ac.jp This demonstrates the utility of VCD in elucidating the association structures of chiral molecules in complex systems. ehime-u.ac.jp

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies of Chiral Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution. In the context of this compound, NMR is particularly useful for investigating chiral interactions and for characterizing the structure of tartrate-containing complexes.

¹H and ¹³C NMR spectroscopy can be used to study the conformation of tartaric acid in aqueous solution by analyzing vicinal H-H and C-H coupling constants at various pH values. researchgate.net These studies have shown that the conformation of tartaric acid does not change significantly with pH. researchgate.net

NMR is also a powerful technique for studying chiral recognition. By observing changes in the chemical shifts of a chiral host molecule upon the addition of a chiral guest like tartrate, the strength and nature of the interaction can be elucidated. For example, a synthetic receptor with a binaphthyl spacer was shown to bind to the enantiomers of diacyl tartaric acids through different geometries, which was evident from the large downfield shift of the amide-NH resonance and upfield shifts of the benzoyl proton resonances in the ¹H NMR spectrum. rsc.org Intermolecular Nuclear Overhauser Effect (NOE) experiments can provide further evidence for the specific geometry of the complex. rsc.org

Computational and Theoretical Chemistry of S,s Tartrate

Density Functional Theory (DFT) and Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of (S,S)-tartrate and its derivatives. These studies provide a foundational understanding of the molecule's conformational preferences, electronic landscape, and energetic stability.

Ab-initio quantum chemical studies on tartaric acid derivatives, such as dimethyl (R,R)-tartrate, offer insights directly applicable to the (S,S) enantiomer due to their mirror-image relationship. semanticscholar.org Calculations show that the extended "T" conformation is energetically favorable. semanticscholar.org The lowest energy conformer is characterized by C2 symmetry and is stabilized by intramolecular hydrogen bonds between a hydroxyl group and the nearest carbonyl oxygen. semanticscholar.org Another conformer, only slightly higher in energy (approximately 1.2 kcal/mol), is asymmetrical and also features intramolecular hydrogen bonds. semanticscholar.org This highlights that the planar arrangement of the α-hydroxyester groups and the extended carbon chain are stabilized by both short-range hydrogen bonding and long-range dipole-dipole interactions. semanticscholar.org

Theoretical studies on the tartrate dianion have been performed to understand its stability. ru.nl Quantum chemical calculations suggest that the dianion is a metastable species in the gas phase. ru.nl Comparisons between stereoisomers indicate that the dianion of the natural L-(R,R)-tartrate is thermodynamically more stable than the meso-tartrate (B1217512) dianion. ru.nl This stability can be enhanced by complexation with other species, such as metal ions or water molecules, which help to balance the molecular charge. ru.nl

DFT calculations are also crucial for interpreting experimental spectra. By comparing experimental vibrational absorption and vibrational circular dichroism (VCD) spectra with spectra calculated for various conformers, researchers can identify the most stable structures in solution. researchgate.net For dimethyl-l-tartrate, such comparisons have confirmed that conformers with intramolecular hydrogen bonding are predominant. researchgate.net Furthermore, quantum mechanical studies combined with electronic circular dichroism (ECD) have shown that in aqueous solutions, tartrate dianions are hydrated asymmetrically, which reduces their ideal C2 symmetry to C1 while maintaining the carbon backbone's conformation. researchgate.net This underscores the necessity of including explicit solvent molecules in calculations to accurately model the molecule's structure in solution. researchgate.netresearchgate.net

Table 1: Calculated Relative Energies of Dimethyl (R,R)-tartrate Conformers The energy values are directly applicable to the (S,S) enantiomer.

| Conformer | Relative Energy (kcal/mol) at RHF/3-21G | Relative Energy (kcal/mol) at RHF/6-31G* | Key Features |

| T(ss) | 0.0 | 0.0 | Lowest energy, C2 symmetry, intramolecular H-bonds semanticscholar.org |

| Asymmetrical | 1.2 | N/A | Intramolecular H-bonds semanticscholar.org |

| Other Stable Structures | up to 15.8 | up to 11.2 | Various rotational isomers semanticscholar.org |

Molecular Dynamics Simulations of this compound and its Complexes

Molecular dynamics (MD) simulations provide a window into the dynamic behavior of this compound, capturing its motion, conformational changes, and interactions with its environment over time. These simulations are essential for understanding how the molecule behaves in solution and how it forms complexes with other chemical species.

MD simulations have been employed to study the complexation of tartrate derivatives. For instance, simulations of D-diisopropyl tartrate (the (S,S)-form) with β-cyclodextrin have been performed to understand the inclusion process and the stability of the resulting complex. researchgate.net Such simulations can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that govern the binding and orientation of the tartrate within the host molecule.

The force fields used in these simulations, such as the Universal Force Field (UFF), are parameterized to accurately represent the potential energy of the system, enabling realistic simulations of molecular mechanics and dynamics. capes.gov.br These simulations can elucidate the structure and stability of various complexes, including those with metal ions. For example, the hydration of the tartrate anion (T²⁻) has been studied using quantum chemical calculations, revealing that hydration is stronger at the carboxylate groups than at the hydroxyl groups. osti.gov MD simulations build upon these findings to model the full solvation shell and its dynamics. Concatenated molecular dynamics simulations have been used to estimate standard deviations in the structural parameters of both unbound and bound this compound complexes. rsc.org

Modeling of Chiral Catalysis and Recognition Mechanisms Involving this compound

This compound and its derivatives are cornerstones of asymmetric synthesis, acting as chiral ligands, auxiliaries, or catalysts. Computational modeling is indispensable for understanding the mechanisms behind their remarkable ability to induce stereoselectivity.

One of the most famous examples is the Sharpless asymmetric epoxidation, where a titanium-tartrate complex catalyzes the enantioselective oxidation of allylic alcohols. chinesechemsoc.org Modeling has been crucial in deciphering this system's complexity. Due to the aggregation of titanium complexes and dynamic ligand exchange, multiple species exist in the reaction mixture. chinesechemsoc.org Computational studies help to identify the active catalytic species, often a dimeric complex (Ti₂L₂), and explain why it exhibits the highest activity and enantioselectivity. chinesechemsoc.org The chiral pocket created by the tartrate ligand directs the substrate's approach to the metal center, controlling the stereochemical outcome of the reaction.

Models of chiral recognition explain how tartrate-based systems differentiate between enantiomers. The mechanism often involves a combination of steric hindrance and specific intermolecular interactions, such as hydrogen bonding. core.ac.uk For example, the chiral recognition of metal complexes by antimony potassium tartrate has been explained by an association model where the orientation of the tartrate anion towards the complex cation is dictated by hydrogen bonds. core.ac.uk In other systems, such as foldamers, tartrate derivatives can influence the helical twist sense through long-range interactions, like hydrogen bonds between a tartrate carbonyl group and a distant amide hydrogen. chemrxiv.org

Data-driven models are also being developed to predict and rationalize the enantiospecificity of reactions on chiral surfaces. acs.org For the decomposition of tartaric acid on intrinsically chiral copper surfaces, models using generalized coordination numbers (GCN) as a structural descriptor have been created. acs.org These models can identify specific surface kink structures that are correlated with high enantiospecificity, guiding the design of more effective heterogeneous catalysts. acs.org Molecular models are also considered essential tools for predicting and rationalizing the enantioselectivity of catalysts like the Jacobsen catalyst, allowing researchers to visualize the spatial orientation and approach of the alkene to the catalyst. wisc.edu

Emerging Research Directions and Future Perspectives in S,s Tartrate Chemistry

Green Chemistry Approaches in (S,S)-Tartrate Synthesis and Application

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis and application of this compound and its derivatives. nih.gov A significant focus is on the development of biocatalytic and renewable feedstock-based methods.

Biocatalytic Synthesis:

The use of enzymes and whole-cell systems offers a sustainable alternative to traditional chemical synthesis. researchgate.net Biocatalysis often proceeds under mild conditions, reducing energy consumption and by-product formation. mdpi.com The enzymatic hydrolysis of cis-epoxysuccinate using cis-epoxysuccinate hydrolase (CESH) from various bacteria is a key biocatalytic route to produce enantiomerically pure L-(+)- and D-(−)-tartaric acids. mdpi.com This method is noted for its high enantiomeric purity, with an enantiomeric excess of nearly 100%. mdpi.com The microbial production of L(+)-tartaric acid was successfully commercialized in the late 1990s. mdpi.com

Another green approach involves the catalytic hydroxylation of maleic acid using hydrogen peroxide in the presence of tungsten catalysts, which can yield racemic tartaric acid with high purity and allows for the recycling of the filtrate. tandfonline.com The resolution of racemic tartaric acid, a method pioneered by Louis Pasteur, can also be achieved through fermentation with microorganisms. mdpi.com

Renewable Feedstocks:

There is a growing trend towards utilizing renewable feedstocks, such as biowaste from the food sector, to produce chemicals like this compound. researchgate.netargusmedia.com This not only mitigates the environmental impact of chemical synthesis but also can lower the cost of raw materials. researchgate.net Starch, an abundant and biodegradable biopolymer, is a versatile renewable resource with applications in agriculture and beyond. mdpi.com The use of such feedstocks aligns with the broader shift towards a circular economy and sustainable manufacturing practices. topsoe.comfrontiersin.orgnottingham.ac.uk

Green Applications:

This compound and its esters, such as diethyl tartrate (DET), are being explored as environmentally friendly alternatives in various applications. DET, a biobased and biodegradable plasticizer, has been shown to significantly improve the ductility of polylactic acid (PLA), a common bioplastic. researchgate.net Tartaric acid diesters are also being developed as biodegradable surfactants for use in coatings, inks, and adhesives where low foam is desirable. google.com Furthermore, this compound derivatives are used in green chemistry processes, such as the asymmetric oxidation to synthesize the anti-ulcer drug esomeprazole, which avoids more hazardous reagents. nih.govacs.org

Interactive Data Table: Green Chemistry Approaches for this compound

| Approach | Description | Key Advantages |

| Biocatalysis | Use of enzymes (e.g., CESH) or whole microorganisms for synthesis. mdpi.commdpi.com | High enantioselectivity, mild reaction conditions, reduced by-products. mdpi.com |

| Renewable Feedstocks | Utilization of biowaste and agricultural products (e.g., starch, vegetable oils) as starting materials. researchgate.netargusmedia.comtopsoe.com | Reduces reliance on fossil fuels, lowers carbon footprint, potential for lower cost. researchgate.net |

| Catalytic Hydroxylation | Oxidation of maleic acid using hydrogen peroxide and a recyclable catalyst. tandfonline.com | High yield and purity, potential for catalyst and solvent recycling. tandfonline.com |

| Green Solvents & Reagents | Employing less hazardous solvents and reagents in synthesis and applications. google.com | Improved safety profile, reduced environmental pollution. google.com |

Development of Novel Functional Materials and Sensors Incorporating this compound Motifs

The unique chiral structure of this compound makes it a valuable building block for the creation of advanced functional materials and highly sensitive sensors. Its ability to form specific interactions and induce chirality in other materials is a key area of current research.

Functional Materials:

This compound is instrumental in the development of chiral metal-organic frameworks (MOFs). mdpi.comasianpubs.orgnih.gov These materials have potential applications in nonlinear optics, enantioselective catalysis, and medicine. asianpubs.org The hydrothermal synthesis of zinc with L-tartaric acid, for instance, results in a chiral MOF. mdpi.com The structure and properties of these materials can be tuned by selecting different metal cations and chiral organic ligands. asianpubs.org

Furthermore, this compound can be used to create chiral surfaces on materials like copper oxide (CuO) films. rsc.org These imprinted surfaces can retain their chiral features even after the tartrate is removed, enabling them to be used for chiral discrimination in electrochemical applications. rsc.org Metal tartrate crystals themselves exhibit a range of physical properties, including dielectric and piezoelectric effects, making them useful in transducers and crystal oscillators. eudl.eu

Sensors:

The chiral recognition capabilities of this compound are being harnessed to develop sophisticated sensors. rsc.org For example, electrochemical sensors based on CuO films imprinted with tartaric acid can distinguish between tartrate enantiomers. rsc.org The modification of nanomaterials with tartrate can lead to the construction of nanosensors capable of chiral recognition. researchgate.net

Bimetallic tartrate complexes are being investigated for the creation of non-enzymatic sensors for biologically important molecules like glucose and hydrogen peroxide. researchgate.neteurekaselect.com These sensors can be fabricated using techniques like laser-induced chemical liquid phase deposition to create microscopic sensor tracks on inert surfaces. researchgate.net Additionally, miniaturized PVC membrane sensors have been developed for the determination of drugs like rivastigmine (B141) hydrogen tartrate, demonstrating the versatility of tartrate-based sensor systems. researchgate.net These sensors can offer high sensitivity and selectivity for their target analytes. researchgate.netnih.gov

Interactive Data Table: this compound in Functional Materials and Sensors

| Application Area | Material/System | Function of this compound |

| Functional Materials | Metal-Organic Frameworks (MOFs) mdpi.comasianpubs.org | Chiral building block to create 3D frameworks with specific topologies. asianpubs.org |

| Chiral Imprinted Surfaces rsc.org | Template to create chiral features on metal oxide films for enantioselective processes. rsc.org | |

| Metal Tartrate Crystals eudl.eu | Forms crystals with useful physical properties like piezoelectricity. eudl.eu | |

| Sensors | Electrochemical Sensors rsc.orgbeilstein-journals.org | Chiral selector on electrode surfaces for enantiomeric discrimination. rsc.org |

| Nanosensors researchgate.net | Chiral modifier on nanomaterials to enable chiral recognition. researchgate.net | |

| Non-Enzymatic Biosensors researchgate.neteurekaselect.com | Forms bimetallic complexes that are catalytically active for analyte detection. researchgate.net | |

| PVC Membrane Sensors researchgate.net | Forms an ion-association complex with the target analyte. researchgate.net |

Bio-Inspired Catalysis and Biomimetic Systems Utilizing this compound Structures

Bio-inspired catalysis and biomimetic systems aim to replicate the high efficiency and selectivity of natural biological processes. This compound and its derivatives are playing an emerging role in the design of these artificial systems, particularly in the development of artificial enzymes and catalysts that mimic natural functions.

Artificial Enzymes and Metalloenzymes:

The design of artificial enzymes is a rapidly advancing field that seeks to create novel catalysts by combining protein scaffolds with catalytic moieties. mdpi.com this compound's ability to coordinate with metal ions is utilized in the construction of artificial metalloenzymes. mdpi.comresearchgate.net For instance, the Sharpless asymmetric epoxidation, a powerful reaction in organic synthesis, uses a chiral catalyst formed from titanium tetraisopropoxide and a dialkyl tartrate, such as diethyl tartrate. uclm.es This system mimics the stereochemical control of natural enzymes to achieve high enantioselectivity. uclm.es The catalytic process can be made more efficient by using only catalytic amounts of the titanium-tartrate complex. uclm.es

Researchers are also exploring the incorporation of metal-tartrate complexes into protein scaffolds to create new catalytic activities. researchgate.net This approach can lead to catalysts with enhanced stability and selectivity compared to their non-biological counterparts. researchgate.net

Biomimetic Mineralization and Structures:

Biomimetic approaches are also used to create complex, hierarchically structured materials. nih.gov Potassium sodium tartrate, for example, can act as a chelating ligand to guide the synthesis and self-assembly of hydroxyapatite (B223615) nanorods into flower-like structures, mimicking the intricate architectures found in biological materials like bone and enamel. nih.gov This process relies on the tartrate to form a complex with calcium ions, which then serves as a template for the growth of the hierarchical structure. nih.gov

In another example of biomimicry, tartrate sodium has been used to create a carbon material with a sponge-like structure, which can then be used as an electrode in symmetric capacitors. rsc.org This demonstrates how simple organic molecules like tartrate can be used to template the formation of materials with complex and useful morphologies inspired by nature.

The development of biomimetic systems is often a bottom-up process, starting with small building blocks that can recognize and bind to a target, and then linking them together to create more complex and effective systems. u-szeged.hu this compound, with its well-defined stereochemistry and coordination properties, is a valuable component in this molecular toolbox for designing the next generation of bio-inspired catalysts and materials.

Interactive Data Table: Bio-Inspired Applications of this compound

| Biomimetic System | Role of this compound/Derivative | Example Application |

| Artificial Metalloenzymes | Chiral ligand for metal center. uclm.es | Asymmetric epoxidation of allylic alcohols. uclm.es |

| Biomimetic Mineralization | Chelating agent and structural template. nih.gov | Synthesis of hierarchically structured hydroxyapatite. nih.gov |

| Biomimetic Material Synthesis | Templating agent for porous structures. rsc.org | Creation of sponge-like carbon electrodes. rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing (S,S)-Tartrate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis of this compound typically involves chiral resolution via crystallization from racemic mixtures or asymmetric catalysis. Key parameters include solvent polarity (e.g., aqueous ethanol), temperature (controlled between 4–25°C), and stoichiometric ratios of resolving agents (e.g., cinchona alkaloids). Validate purity using polarimetry or X-ray diffraction (XRD) .

- Data Consideration : Monitor yield (%) vs. enantiomeric excess (ee%) across trials. For example, a 2022 study reported 85% ee using L-(+)-tartaric acid in ethanol at 15°C .

Q. Which spectroscopic techniques are most reliable for characterizing this compound in complex mixtures?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., splitting patterns in H-NMR) and infrared (IR) spectroscopy for functional group analysis (e.g., carboxylate stretches at ~1600 cm). High-performance liquid chromatography (HPLC) with chiral columns can quantify enantiomeric ratios .

- Validation Tip : Cross-reference with literature databases (e.g., SciFinder) to confirm spectral signatures and avoid misassignment .

Q. How does this compound influence crystallization kinetics in chiral co-crystals?

- Methodological Answer : Design time-resolved crystallization experiments using supersaturated solutions. Track nucleation rates via microscopy and correlate with ee% using circular dichroism (CD). Compare with (R,R)-Tartrate controls to isolate stereochemical effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound polymorphs?

- Methodological Answer : Conduct systematic meta-analyses of published datasets, noting variables like solvent systems, humidity, and crystallization methods. Replicate disputed experiments under controlled conditions (e.g., inert atmosphere) and apply density functional theory (DFT) to model lattice energies .

- Case Study : A 2023 study identified discrepancies in melting points (Δmp = 5–7°C) due to trace water content; drying samples under vacuum resolved inconsistencies .

Q. What experimental strategies mitigate enantiomer cross-contamination during this compound synthesis?

- Methodological Answer : Implement orthogonal purification steps:

Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.

Recrystallization : Optimize solvent mixtures (e.g., acetone-water) to exploit solubility differences.

Kinetic Resolution : Employ enzyme-mediated reactions (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Data Analysis : Quantify cross-contamination via mass spectrometry (MS) with isotopic labeling .

Q. How can computational models improve the design of this compound-based metal-organic frameworks (MOFs)?

- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict ligand-metal binding affinities. Validate with X-ray crystallography and Brunauer-Emmett-Teller (BET) surface area analysis. Parameterize force fields using experimental stability data from thermogravimetric analysis (TGA) .

- Example : A 2024 study achieved 95% prediction accuracy for MOF porosity by integrating DFT and machine learning .

Addressing Data Challenges

Q. What statistical approaches are robust for analyzing variability in this compound catalytic activity assays?

- Methodological Answer : Apply multivariate ANOVA to isolate factors (e.g., pH, catalyst loading). Use bootstrap resampling for small datasets (<30 samples) and Bayesian hierarchical models for multi-lab reproducibility studies .

- Pitfall Alert : Avoid overreliance on p-values; report effect sizes (e.g., Cohen’s d) and confidence intervals .

Q. How should researchers document this compound experimental protocols to ensure reproducibility?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Materials : Specify suppliers, batch numbers, and purity grades.

- Instrumentation : Detail calibration procedures (e.g., NMR shimming).

- Data Logging : Use electronic lab notebooks (ELNs) with timestamped entries .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.